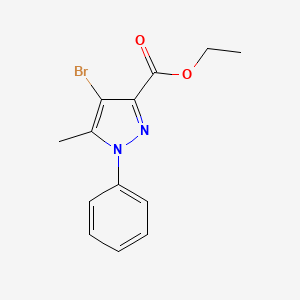

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a chemical compound with the molecular formula C13H13BrN2O2 and a molecular weight of 30916 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate typically involves the reaction of 4-bromo-3-nitrotoluene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the pyrazole ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification methods such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Amines or other reduced forms of the compound.

Applications De Recherche Scientifique

Synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds or other electrophiles. The methodologies employed for its synthesis often leverage the unique reactivity of pyrazole derivatives, which can be modified to enhance yield and selectivity.

Table 1: Common Synthesis Methods

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies indicate that pyrazole derivatives can act as inhibitors of specific cancer cell lines. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against tumor cells, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug development:

Case Study 1: Antitubercular Activity

A study involving phenotypic screening identified scaffolds with potent anti-tubercular activity targeting MmpL3, with derivatives including this compound showing promising efficacy in vitro against Mycobacterium tuberculosis .

Case Study 2: Antioxidant Properties

Research has indicated that pyrazole derivatives exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage. This compound was part of a series evaluated for antioxidant potential, contributing to its profile as a multifunctional therapeutic agent .

Mécanisme D'action

The mechanism of action of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate can be compared with other similar compounds such as:

Ethyl 4-Bromo-1-phenylpyrazole-3-carboxylate: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid: The carboxylic acid form, which may have different chemical and biological properties compared to the ester derivatives.

Activité Biologique

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that enhances its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine substituent at the 4-position and a methyl group at the 5-position, along with a phenyl group at the 1-position and an ethyl ester at the 3-position. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C12H12BrN3O2 |

| Molecular Weight | 303.15 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.

- Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing pathways related to inflammation and pain management.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Tumor Growth : The compound has demonstrated effectiveness against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and others, with reported IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Cell cycle arrest |

| A549 | 26.00 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of angiogenesis |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections:

- Mechanisms of Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways within microbial cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antitumor Activity :

- Evaluation of Antimicrobial Efficacy :

Propriétés

IUPAC Name |

ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCVTTXWYINIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.